![molecular formula C7H11NO B065802 (5s)-1-Azabicyclo[3.2.1]octan-6-one CAS No. 162184-60-3](/img/structure/B65802.png)
(5s)-1-Azabicyclo[3.2.1]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5s)-1-Azabicyclo[3.2.1]octan-6-one, commonly known as tropane, is a bicyclic organic compound that belongs to the family of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in plants such as belladonna, henbane, and mandrake. Tropane has been a subject of interest in scientific research due to its potential applications in medicine and pharmacology.
Mechanism of Action
Tropane works by binding to and inhibiting the activity of acetylcholine receptors in the nervous system. This results in the inhibition of the parasympathetic nervous system, which is responsible for regulating various bodily functions such as digestion, heart rate, and respiratory rate. Tropane also has a slight affinity for dopamine receptors, which may contribute to its potential use as a local anesthetic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tropane depend on the dosage and route of administration. In low doses, tropane can cause mild anticholinergic effects such as dry mouth, blurred vision, and constipation. In high doses, tropane can cause more severe effects such as tachycardia, hypertension, and delirium. Tropane can also cause physical dependence and addiction when used in high doses or for prolonged periods.
Advantages and Limitations for Lab Experiments
Tropane has several advantages for use in lab experiments, including its high potency and selectivity for acetylcholine receptors. However, tropane also has several limitations, including its potential for toxicity and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for research on tropane, including the development of new synthetic methods for tropane production, the identification of new acetylcholine receptor subtypes that tropane can bind to, and the investigation of tropane's potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, future research could focus on the development of tropane analogs with improved pharmacological properties and reduced toxicity.
Synthesis Methods
Tropane can be synthesized through various methods, including the Robinson annulation reaction, which involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde. Another method involves the reduction of tropinone, a precursor of tropane, using sodium borohydride. Tropane can also be synthesized through the rearrangement of cocaine, a natural tropane alkaloid found in coca leaves.
Scientific Research Applications
Tropane has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have anticholinergic and antimuscarinic effects, making it useful in the treatment of various medical conditions such as Parkinson's disease, asthma, and irritable bowel syndrome. Tropane has also been studied for its potential use as a local anesthetic, as it can block the transmission of pain signals in the nervous system.
properties
CAS RN |
162184-60-3 |
|---|---|
Product Name |
(5s)-1-Azabicyclo[3.2.1]octan-6-one |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
WFYPDOYHAZFTIR-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H]2CN(C1)CC2=O |
SMILES |
C1CC2CN(C1)CC2=O |
Canonical SMILES |
C1CC2CN(C1)CC2=O |
synonyms |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



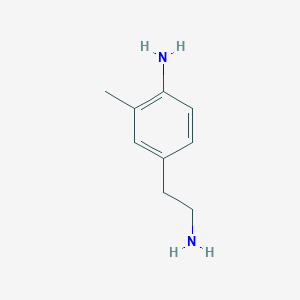

![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
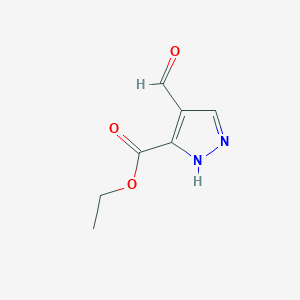
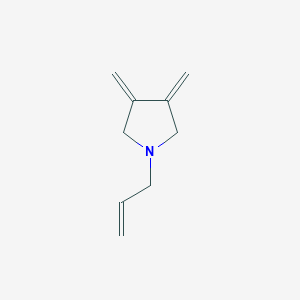

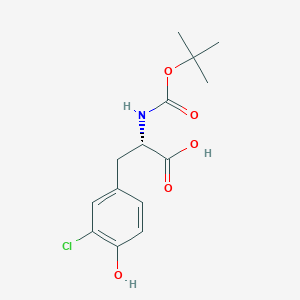
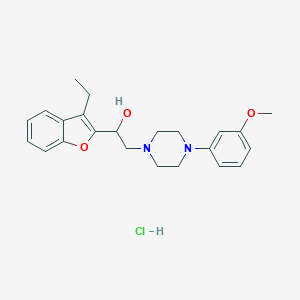

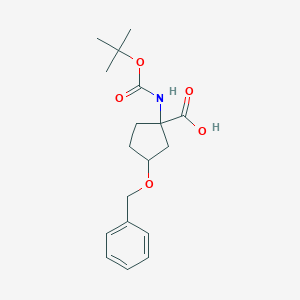
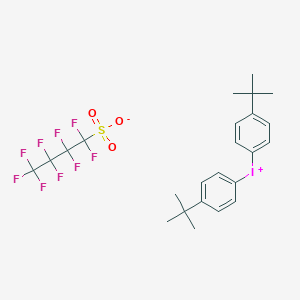
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)